molecular formula C7Cl5F3 B1487817 3,5-Dichloro-2,4,6-trifluorobenzotrichloride CAS No. 1350637-13-6

3,5-Dichloro-2,4,6-trifluorobenzotrichloride

Cat. No. B1487817
CAS RN: 1350637-13-6
M. Wt: 318.3 g/mol
InChI Key: ZMJYBDHSSLHORR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,4,6-trifluorobenzotrichloride is a chemical compound with the molecular formula C7Cl5F3 . It’s also known as 1,3-Dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene .

Scientific Research Applications

Polyhalogenated Heterocyclic Compounds

Studies have demonstrated that 3,5-dichloro-2,4,6-trifluorobenzotrichloride can undergo reactions leading to the synthesis of various polyhalogenated compounds. For instance, it reacts with sodium methoxide and phenoxide, showing preferential displacement of fluorine over chlorine. This leads to the formation of macrocycles and other derivatives through nucleophilic substitution reactions. Such reactions have been pivotal in synthesizing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Chambers et al., 2001).

Synthesis of Organometallic Complexes

The compound also finds application in the synthesis of organometallic complexes. For example, 3,5-dichloro-2,4,6-trifluorophenyl(cyclopentadienyl)dicarbonyliron and its derivatives were prepared through nucleophilic substitution reactions. These derivatives have been explored for their potential in catalysis and as intermediates in organic synthesis (Ishikawa & Ibuki, 1974).

Azidation and Nitration Reactions

Another area of application is in azidation and nitration reactions. Selective defluorination of the compound in the presence of sodium azide leads to triazidation, forming triazido-derivatives. These derivatives are valuable in the synthesis of new organic materials, including photoactive cross-linking reagents for polymer chemistry (Chapyshev & Chernyak, 2013).

Applications in Insecticide Synthesis

Furthermore, 3,5-dichloro-2,4,6-trifluorobenzotrichloride is used in the synthesis of insecticides, exemplified by the preparation of Teflubenzuron. The process involves chlorination and reduction of nitrobenzene derivatives, followed by acylation and addition reactions. This synthesis pathway highlights the compound's role in developing agricultural chemicals with high efficiency and low environmental impact (Shi-long, 2006).

Modification of Diruthenium Complexes

Additionally, 3,5-dichloro-2,4,6-trifluorobenzotrichloride contributes to the study and modification of diruthenium complexes. By altering the electronic properties of benzoate ligands, researchers have been able to tune the redox potential of these complexes, which is crucial for their application in catalysis and electronic materials (Miyasaka et al., 2011).

properties

IUPAC Name

1,3-dichloro-2,4,6-trifluoro-5-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl5F3/c8-2-4(13)1(7(10,11)12)5(14)3(9)6(2)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJYBDHSSLHORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2,4,6-trifluorobenzotrichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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